4-[(4-Fluorophenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-10-3-5-11(6-4-10)16-20(18,19)12-7-1-9(2-8-12)13(15)17/h1-8,16H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOKQEXDCYUXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)sulfamoyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide. This intermediate is then reacted with sulfamoyl chloride to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
4-[(4-Fluorophenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include the use of organic solvents like tetrahydrofuran or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-Fluorophenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance characteristics.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with 4-[(4-Fluorophenyl)sulfamoyl]benzamide but differ in substituents, leading to distinct physicochemical and biological properties.
4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
- Structure : The sulfamoyl group is substituted with benzyl (C₆H₅CH₂–) and methyl (–CH₃) groups instead of a 4-fluorophenyl.
- Steric Effects: Bulkier substituents may reduce binding efficiency to flat active sites (e.g., DHPS).
- Biological Implications : Likely retains sulfonamide-mediated enzyme inhibition but with altered pharmacokinetics due to increased lipophilicity .
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide
- Structure : Features a meta-methyl (–CH₃) group on the sulfamoyl-attached phenyl ring.
- Key Differences :
- Electronic Effects : The electron-donating methyl group (meta position) contrasts with the electron-withdrawing fluorine (para) in the target compound, altering electronic density and hydrogen-bonding capacity .
- Biological Activity : Reported as part of structural studies on sulfonamide derivatives with antibacterial properties, suggesting that substituent position (meta vs. para) modulates target affinity .
4-Chloro-N-phenylbenzamide
- Structure : Replaces the sulfamoyl group with a chloro (–Cl) substituent.
- Key Differences: Mechanism: Lacks the sulfonamide pharmacophore, rendering it ineffective as a DHPS inhibitor. Likely acts via non-enzymatic pathways (e.g., receptor antagonism) . Solubility: The absence of the polar sulfamoyl group reduces water solubility compared to sulfonamide analogs .
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Structure : Incorporates a 1,3,4-oxadiazole heterocycle and a 4-fluorophenyl group on the oxadiazole ring.
- Key Differences: Heterocyclic Influence: The oxadiazole ring enhances metabolic stability and may introduce additional hydrogen-bonding interactions with biological targets .
Key Research Findings
- Substituent Position Matters : Para-fluorine in the target compound enhances electron withdrawal, improving target binding compared to meta-methyl analogs .
- Heterocycles Improve Stability : Oxadiazole-containing analogs exhibit prolonged metabolic half-lives, suggesting design strategies for drug optimization .
- Sulfamoyl vs. Non-sulfamoyl: The presence of the sulfonamide group is critical for enzyme-inhibitory activity, as seen in the inactivity of 4-chloro-N-phenylbenzamide .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 4-[(4-Fluorophenyl)sulfamoyl]benzamide?
The synthesis typically involves coupling a fluorinated sulfonamide intermediate with a benzamide precursor. Key steps include:
- Sulfamoylation : Reacting 4-fluorobenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Benzamide Formation : Introducing the benzamide group via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimized conditions include controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions. Yield improvements are achieved by slow reagent addition and purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and sulfamoyl/benzamide connectivity.
- IR Spectroscopy : Identification of sulfonamide (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 295.05). Discrepancies in melting points or spectral data require cross-validation using differential scanning calorimetry (DSC) for thermal properties and computational NMR shift prediction (DFT) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Factorial design evaluates multiple variables (e.g., temperature, solvent ratio, catalyst concentration) to maximize yield and purity. For example:
- 2 Factorial Design : Test interactions between reaction time (12–24 hrs) and base equivalents (1–3 eq.) to identify optimal conditions.
- Response Surface Methodology (RSM) : Model nonlinear relationships, such as solvent polarity effects on sulfamoylation efficiency. Statistical software (e.g., Minitab, Design-Expert) analyzes data to prioritize influential factors .
Q. What computational strategies predict the biological activity of this compound?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases, tubulin) using AutoDock Vina or Schrödinger Suite. Compare results with experimental IC values from kinase inhibition assays .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity. Use partial least squares (PLS) regression to validate predictive models . Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility, necessitating molecular dynamics (MD) simulations .
Q. How do structural modifications (e.g., sulfamoyl vs. benzamide substitution) impact pharmacokinetic properties?
- In Vitro Assays :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid.
- Permeability : Caco-2 cell monolayer transport studies.
- Metabolic Stability : Incubation with liver microsomes and LC-MS quantification of parent compound.
Q. How should researchers resolve contradictions in experimental characterization data?
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions.
- Multi-Technique Validation : Combine DSC for melting point analysis with variable-temperature NMR to detect polymorphism.
- Collaborative Databases : Cross-reference spectral data with repositories like PubChem or SciFinder to identify outliers .
Methodological Frameworks
Q. What in vitro assays are recommended for evaluating anticancer activity?
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry.
- Target Engagement : Western blotting for caspase-3 activation or tubulin polymerization inhibition .
Q. How can molecular modeling guide structural optimization for enhanced target selectivity?
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing fluorine with chlorine).
- Binding Pocket Analysis : Identify hydrophobic regions (e.g., ATP-binding pockets) using PyMOL or Chimera.
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
